Lipophilicity (XLogP3-AA) Comparison: 2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol vs. 2-(5-Methyl-2-thienyl)-2-butanol
The computed lipophilicity (XLogP3-AA) of 2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol is 2.7 [1]. This value is moderately higher than that of 2-(5-Methyl-2-thienyl)-2-butanol, which has a predicted XLogP3-AA of approximately 2.2 [2], a difference of +0.5 log units. This indicates the target compound is more lipophilic, which can affect membrane permeability and solubility in biological and formulation studies.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 2-(5-Methyl-2-thienyl)-2-butanol (approx. 2.2) |
| Quantified Difference | +0.5 |
| Conditions | Computed by XLogP3 3.0 (PubChem release) |
Why This Matters
Higher lipophilicity predicts better passive membrane permeability, which is critical for cell-based assays and potential CNS-targeting applications.
- [1] PubChem. (2025). Compound Summary for CID 58481740, 2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 137701819, 2-(5-Methyl-2-thienyl)-2-butanol. National Center for Biotechnology Information. View Source
